molecular formula C8H9F2NO B2978581 (R)-2-Amino-2-(3,4-difluorophenyl)ethanol CAS No. 277295-93-9

(R)-2-Amino-2-(3,4-difluorophenyl)ethanol

Cat. No. B2978581
CAS RN: 277295-93-9
M. Wt: 173.163
InChI Key: ONJNHFPGJRBNQM-QMMMGPOBSA-N
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Description

“®-2-Amino-2-(3,4-difluorophenyl)ethanol” is a chiral compound due to the presence of the ® configuration. It contains an amino group (-NH2) and a hydroxyl group (-OH) on the same carbon, making it a type of β-amino alcohol. It also has a phenyl ring with two fluorine substitutions at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for “®-2-Amino-2-(3,4-difluorophenyl)ethanol” were not found, related compounds have been synthesized using biocatalytic processes. For example, (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol ((S)-CFPL), an intermediate for the drug ticagrelor, is manufactured via chemical approaches. To develop a biocatalytic solution to (S)-CFPL, an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(3,4-difluorophenyl)ethanol” would consist of a two-carbon chain bearing an amino group and a hydroxyl group, and a phenyl ring with two fluorine atoms attached. The exact molecular weight and other properties would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino and hydroxyl functional groups. For instance, the amino group could participate in reactions such as amide formation, while the hydroxyl group could undergo reactions like esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-(3,4-difluorophenyl)ethanol” would depend on its specific structure. For instance, the presence of polar functional groups (amino and hydroxyl) could influence its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, potential applications, and properties. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

(2R)-2-amino-2-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNHFPGJRBNQM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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